molecular formula C13H12BrN3O B11105011 3-Bromo-4-methoxybenzaldehyde 2-pyridylhydrazone

3-Bromo-4-methoxybenzaldehyde 2-pyridylhydrazone

Cat. No.: B11105011
M. Wt: 306.16 g/mol
InChI Key: BBFNBGRYHQINQT-CXUHLZMHSA-N
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Description

3-Bromo-4-methoxybenzaldehyde 1-(2-pyridyl)hydrazone is a chemical compound that combines the structural features of both 3-bromo-4-methoxybenzaldehyde and 1-(2-pyridyl)hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxybenzaldehyde 1-(2-pyridyl)hydrazone typically involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and 2-pyridylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 3-bromo-4-methoxybenzaldehyde 1-(2-pyridyl)hydrazone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxybenzaldehyde 1-(2-pyridyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to amines.

    Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

3-Bromo-4-methoxybenzaldehyde 1-(2-pyridyl)hydrazone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxybenzaldehyde 1-(2-pyridyl)hydrazone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzaldehyde: A precursor in the synthesis of the hydrazone compound.

    2-Pyridylhydrazine: Another precursor used in the condensation reaction.

    4-Methoxybenzaldehyde: A structurally similar compound without the bromine atom.

Uniqueness

3-Bromo-4-methoxybenzaldehyde 1-(2-pyridyl)hydrazone is unique due to the presence of both the bromine atom and the pyridylhydrazone moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12BrN3O

Molecular Weight

306.16 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]pyridin-2-amine

InChI

InChI=1S/C13H12BrN3O/c1-18-12-6-5-10(8-11(12)14)9-16-17-13-4-2-3-7-15-13/h2-9H,1H3,(H,15,17)/b16-9+

InChI Key

BBFNBGRYHQINQT-CXUHLZMHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=CC=CC=N2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=CC=CC=N2)Br

Origin of Product

United States

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